Chemical structure and molecular weight of 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
Chemical structure and molecular weight of 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
Advanced Characterization, Synthetic Utility, and Handling Protocols
Executive Summary
2-Fluoro-6-(trifluoromethyl)benzoic anhydride (CAS: 2118332-08-2) is a specialized, high-performance acylating agent used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Distinguished by the presence of both fluoro and trifluoromethyl groups at the ortho positions, this compound exhibits a unique "ortho-effect" that combines significant steric bulk with potent electron-withdrawing capability.[2] This guide provides a comprehensive technical analysis of its structure, synthesis, and application in nucleophilic acyl substitution reactions.[2]
Part 1: Chemical Identity & Physiochemical Profile[2]
The dual ortho-substitution pattern of 2-Fluoro-6-(trifluoromethyl)benzoic anhydride creates a twisted carboxylate geometry, reducing conjugation with the aromatic ring and destabilizing the ground state of the carbonyl, thereby enhancing electrophilicity compared to unsubstituted benzoic anhydride.[2]
Structural Specifications
| Property | Data |
| Chemical Name | 2-Fluoro-6-(trifluoromethyl)benzoic anhydride |
| CAS Number | 2118332-08-2 |
| Molecular Formula | C₁₆H₆F₈O₃ |
| Molecular Weight | 398.21 g/mol |
| Parent Acid | 2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1) |
| Structure Description | Symmetrical anhydride consisting of two 2-fluoro-6-(trifluoromethyl)phenyl rings linked by an oxygen atom.[2] |
Physical Properties[2]
| Parameter | Value | Condition |
| Appearance | White to off-white crystalline solid | Standard Temperature & Pressure |
| Melting Point | 75.0 – 79.0 °C | - |
| Solubility | Soluble in Toluene, DCM, THF; Hydrolyzes in water | - |
| Storage | Inert gas (Argon/Nitrogen), Desiccated | Ambient Temperature |
Part 2: Synthesis & Production Strategy
While commercially available, the synthesis of this anhydride is classically achieved via the dehydration of the parent acid, 2-Fluoro-6-(trifluoromethyl)benzoic acid .[2] The most reliable laboratory-scale method involves an exchange reaction with acetic anhydride or direct dehydration using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide), though the former is preferred for purity.[2]
Synthesis Workflow (Acetic Anhydride Exchange)
Note: This method minimizes contamination from urea byproducts common in DCC couplings.
Reagents:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 equiv)[2]
-
Acetic Anhydride (Excess, ~5-10 equiv)[2]
-
Phosphoric Acid (Catalytic amount)[2]
Protocol:
-
Dissolution: Charge a flame-dried flask with the parent acid and acetic anhydride.
-
Catalysis: Add catalytic H₃PO₄.
-
Reflux: Heat the mixture to gentle reflux (approx. 120°C) to drive the equilibrium. The volatile byproduct (acetic acid) is removed via fractional distillation.[2]
-
Isolation: Remove excess acetic anhydride under high vacuum.[2]
-
Purification: Recrystallize the crude residue from a mixture of Toluene/Hexanes to yield the target anhydride.
Process Visualization
Figure 1: Synthetic pathway for the production of 2-Fluoro-6-(trifluoromethyl)benzoic anhydride via anhydride exchange.[2]
Part 3: Mechanistic Utility & Reactivity[2]
The "Ortho-Effect" and Electrophilicity
The 2-Fluoro and 6-Trifluoromethyl groups provide a unique reactivity profile:
-
Electronic Activation: The -CF₃ and -F groups are strong electron-withdrawing groups (EWG).[2] They pull electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2]
-
Steric Shielding: The bulky ortho substituents twist the carbonyl out of planarity with the benzene ring.[2] This prevents resonance stabilization from the aromatic ring, raising the ground state energy of the anhydride (destabilization), which lowers the activation energy for nucleophilic attack.[2]
Comparison with Yamaguchi Reagent
While the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride in situ, using the isolated symmetric anhydride (2-Fluoro-6-(trifluoromethyl)benzoic anhydride) offers:
-
Stoichiometric Control: Precise addition without the need for in situ activation steps.[2]
-
Absence of Chloride: Useful for acid-sensitive substrates where HCl generation (from acid chlorides) is detrimental.[2]
Part 4: Applied Protocol: Esterification of Hindered Alcohols
This protocol describes the acylation of a secondary alcohol, a common challenge in medicinal chemistry due to steric hindrance.[2]
Reagents[2][3]
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Reagent: 2-Fluoro-6-(trifluoromethyl)benzoic anhydride (1.1 - 1.5 equiv)[2]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[2]
-
Base: Triethylamine or Diisopropylethylamine (DIPEA) (1.5 equiv)[2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at room temperature.
-
Acylation: Add 2-Fluoro-6-(trifluoromethyl)benzoic anhydride (1.2 equiv) in one portion.
-
Note: For extremely hindered substrates, heat to 40°C.[2]
-
-
Monitoring: Monitor reaction via TLC or LC-MS. The reaction is typically fast (1-4 hours) due to the activated nature of the anhydride.
-
Quench: Quench with saturated aqueous NaHCO₃ to hydrolyze excess anhydride.
-
Workup: Extract with DCM (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography.
Reaction Mechanism Visualization[2]
Figure 2: DMAP-catalyzed acylation mechanism using 2-Fluoro-6-(trifluoromethyl)benzoic anhydride.
Part 5: Safety, Handling, & Stability[2]
Hazard Identification
-
Corrosivity: As an anhydride, it reacts with moisture on mucosal surfaces to generate the free acid, which can be corrosive.[2]
Storage & Stability[2][6]
-
Hydrolysis Sensitivity: The compound is moisture-sensitive.[2] It must be stored under an inert atmosphere (Nitrogen or Argon).[2]
-
Container: Store in tightly sealed glass containers, preferably in a desiccator or glovebox.
-
Shelf Life: Stable for >1 year if stored properly at ambient temperature (20-25°C).[2]
References
-
Clarke, H. T., & Rahrs, E. J. (1923).[2][5] Benzoic Anhydride.[2][6][3][7][5][8][9][10] Organic Syntheses, 3, 21. (General method for benzoic anhydrides). Retrieved from [Link][2]
-
PureSynth. (n.d.).[2] 2-Fluoro-6-(Trifluoromethyl)Benzoic Anhydride MSDS and Properties. Retrieved from [Link][2]
-
Berliner, E., & Altschul, L. H. (1952).[2] The Hydrolysis of Substituted Benzoic Anhydrides. Journal of the American Chemical Society, 74(16), 4110–4113.[2] (Mechanistic insight into substituted anhydride reactivity). Retrieved from [Link][2]
Sources
- 1. chembk.com [chembk.com]
- 2. pure-synth.com [pure-synth.com]
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- 4. 2-Fluoro-6-(trifluoromethyl)benzoic Acid | 32890-94-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 5. Benzoic anhydride - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
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